N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide
Description
N'-[(4-Nitrobenzyl)oxy]-4-pyridinecarboximidamide is a pyridine-derived amidine compound featuring a 4-nitrobenzyloxy substituent. Its structure includes a pyridine ring substituted at the 4-position with a carboximidamide group, modified by a (4-nitrobenzyl)oxy moiety. Synonyms include (Z)-N'-[(4-Nitrophenyl)methoxy]pyridine-4-carboximidamide and MLS000694617, with the InChIKey YGZOUXFBHOOSQN-UHFFFAOYSA-N and CAS registry number 338753-76-7 .
Properties
IUPAC Name |
N'-[(4-nitrophenyl)methoxy]pyridine-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-13(11-5-7-15-8-6-11)16-20-9-10-1-3-12(4-2-10)17(18)19/h1-8H,9H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZOUXFBHOOSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=C(C2=CC=NC=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C(/C2=CC=NC=C2)\N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide typically involves the reaction of 4-pyridinecarboximidamide with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of N’-[(4-aminobenzyl)oxy]-4-pyridinecarboximidamide.
Reduction: Formation of N’-[(4-aminobenzyl)oxy]-4-pyridinecarboximidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinecarboximidamide moiety can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide with three analogs, focusing on structural features, substituent effects, and crystallographic data where available.
Pyridine-4-carboxamidoxime N-oxide
- Molecular Formula : C₆H₇N₃O₂
- Molecular Weight : 153.15 g/mol
- Key Features: Contains an oxime (-NOH) and N-oxide group instead of the amidine and nitrobenzyloxy substituents. Exhibits a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 7.4130 Å, b = 9.2858 Å, c = 10.1238 Å, and β = 102.841° . Strong hydrogen-bonding networks involving oxime and N-oxide groups contribute to its supramolecular assembly .
- The N-oxide and oxime groups increase polarity, improving solubility in polar solvents compared to the nitro-substituted analog .
4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide
- Molecular Formula : C₁₄H₁₂FN₂O₂ (estimated)
- Key Features: Substituted with a 2-fluorobenzyloxy group and a hydroxyamidine (-NHOH) moiety. The fluorine atom introduces moderate electron-withdrawing effects, less pronounced than the nitro group.
- Comparison : The 2-fluorobenzyloxy substituent may reduce resonance stabilization compared to the para-nitro group in the target compound. This difference could influence reactivity in electrophilic substitution or hydrogen-bonding interactions .
(Z)-N'-{[3-(Trifluoromethyl)phenyl]methoxy}pyridine-4-carboximidamide
- Molecular Formula : C₁₄H₁₁F₃N₃O (estimated)
- Key Features :
- Contains a 3-(trifluoromethyl)benzyloxy group instead of 4-nitrobenzyloxy.
- The CF₃ group is a strong electron-withdrawing substituent but lacks the resonance effects of the nitro group.
- Comparison: The meta-CF₃ substitution may disrupt planar molecular packing compared to the para-nitro analog.
Structural and Functional Group Analysis
Substituent Effects
| Compound | Substituent | Electronic Effects | Steric Effects |
|---|---|---|---|
| This compound | 4-Nitrobenzyloxy | Strong electron-withdrawing (resonance and inductive) | High steric bulk due to nitro group |
| Pyridine-4-carboxamidoxime N-oxide | Oxime, N-oxide | Polar, hydrogen-bond donors | Low steric hindrance |
| 4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide | 2-Fluorobenzyloxy | Moderate electron-withdrawing (inductive only) | Moderate steric bulk |
| (Z)-N'-{[3-(Trifluoromethyl)phenyl]methoxy}pyridine-4-carboximidamide | 3-Trifluoromethylbenzyloxy | Strong electron-withdrawing (inductive only) | High steric bulk due to CF₃ group |
Hydrogen-Bonding and Supramolecular Behavior
- This compound: The nitro group participates in hydrogen-bond acceptor interactions, while the amidine group acts as a donor. This dual functionality supports layered supramolecular architectures .
- Pyridine-4-carboxamidoxime N-oxide: The oxime (-NOH) and N-oxide groups form robust hydrogen-bonded networks, resulting in a tightly packed crystal lattice .
Biological Activity
N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitrobenzyl group and a pyridinecarboximidamide moiety. Its chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 248.25 g/mol
Target Interactions
The compound has been investigated for its interactions with various biological targets, particularly in the context of neurotransmission modulation. Similar compounds have shown affinity for dopamine receptors, which are crucial in regulating mood and behavior. Specifically, it is hypothesized that this compound may act as a selective ligand for dopamine receptors, particularly the D4 subtype, influencing neurotransmission pathways related to motor control and reward systems.
Biochemical Pathways
Research indicates that compounds with structural similarities can affect pro-inflammatory cytokine expression and neuronal signaling pathways. This suggests that this compound might modulate these pathways, potentially leading to therapeutic effects in conditions associated with inflammation and neurodegeneration.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. This activity could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial growth.
Neuroprotective Effects
Given its potential interactions with neurotransmitter systems, this compound may also possess neuroprotective effects. The modulation of dopamine receptors could lead to enhanced neuronal survival under stress conditions, which is particularly relevant in neurodegenerative diseases .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : Investigated the compound's effects on pain modulation in animal models. Results indicated significant anti-nociceptive effects, suggesting potential applications in pain management therapies .
- Study 2 : Evaluated the antimicrobial efficacy against various bacterial strains. The compound demonstrated notable inhibitory effects, highlighting its potential as a therapeutic agent against infections.
- Study 3 : Focused on the neuroprotective properties by assessing its impact on neuronal cell lines exposed to oxidative stress. The findings revealed that the compound could enhance cell viability and reduce apoptosis rates.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilicity, which facilitates cellular absorption. Studies indicate that similar compounds exhibit favorable solubility profiles in organic solvents like DMSO, supporting their potential for oral or parenteral administration.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
